molecular formula C18H21NO4S B281058 N-[(4-isopropylphenyl)sulfonyl]-3-phenyl-beta-alanine

N-[(4-isopropylphenyl)sulfonyl]-3-phenyl-beta-alanine

Cat. No. B281058
M. Wt: 347.4 g/mol
InChI Key: DBSRXZMTMQLHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-isopropylphenyl)sulfonyl]-3-phenyl-beta-alanine, commonly known as IPSU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPSU belongs to the class of sulfonamide compounds and is a potent inhibitor of a specific type of ion channel known as ASICs (acid-sensing ion channels).

Mechanism of Action

IPSU works by selectively blocking the activity of ASICs, which are expressed in various tissues, including the central and peripheral nervous systems. ASICs are activated by changes in extracellular pH, and their overactivity has been associated with various pathological conditions. By inhibiting ASICs, IPSU can modulate pain perception, reduce neuronal damage caused by ischemic stroke, and prevent seizures.
Biochemical and physiological effects:
IPSU has been shown to have several biochemical and physiological effects. Studies have shown that IPSU can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. Additionally, IPSU has been shown to reduce neuronal damage and improve functional recovery in animal models of ischemic stroke. IPSU has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPSU is its high selectivity for ASICs. This makes it an ideal tool for studying the physiological and pathological roles of ASICs in various tissues. However, one of the limitations of IPSU is its relatively low solubility in water, which can make it challenging to use in some experimental settings.

Future Directions

There are several future directions for research on IPSU. One area of interest is the potential use of IPSU in treating chronic pain conditions, such as neuropathic pain and inflammatory pain. Additionally, IPSU has been shown to have neuroprotective effects in animal models of ischemic stroke, and further research is needed to explore its potential use in treating this condition. Another area of interest is the role of ASICs in synaptic plasticity, and further research is needed to understand the potential role of IPSU in modulating this process.
Conclusion:
In conclusion, N-[(4-isopropylphenyl)sulfonyl]-3-phenyl-beta-alanine, or IPSU, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPSU works by selectively blocking the activity of ASICs, which are expressed in various tissues and play a crucial role in various physiological processes. IPSU has been shown to have several biochemical and physiological effects and has potential applications in treating various medical conditions. Further research is needed to explore the full potential of IPSU in the field of medicine.

Synthesis Methods

The synthesis of IPSU involves several steps, including the reaction of 4-isopropylbenzenesulfonyl chloride with lithium diisopropylamide followed by the addition of 3-phenylalanine methyl ester hydrochloride. The resulting product is then purified through column chromatography to obtain pure IPSU.

Scientific Research Applications

IPSU has been extensively studied for its potential therapeutic applications in various medical conditions. ASICs are known to play a crucial role in various physiological processes, including pain sensation, acid-base balance, and synaptic plasticity. Therefore, IPSU has been studied for its potential use in treating conditions such as chronic pain, ischemic stroke, and epilepsy.

properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

3-phenyl-3-[(4-propan-2-ylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C18H21NO4S/c1-13(2)14-8-10-16(11-9-14)24(22,23)19-17(12-18(20)21)15-6-4-3-5-7-15/h3-11,13,17,19H,12H2,1-2H3,(H,20,21)

InChI Key

DBSRXZMTMQLHQG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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